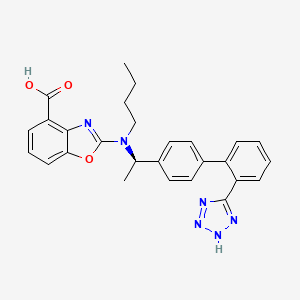
(4-Hydroxyphenyl)(phenyl)methanone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxyphenyl)(phenyl)methanone-d5 is a deuterium-labeled derivative of (4-Hydroxyphenyl)(phenyl)methanone. This compound is often used in scientific research due to its unique properties, particularly its stability and the presence of deuterium atoms, which make it useful in various analytical and pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(phenyl)methanone-d5 typically involves the deuteration of (4-Hydroxyphenyl)(phenyl)methanone. This process can be achieved through the use of deuterated reagents or solvents. One common method involves the use of deuterated water (D2O) in the presence of a suitable catalyst to replace the hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure the complete and selective incorporation of deuterium atoms. This often requires the use of specialized equipment and techniques to handle deuterated reagents and solvents safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)(phenyl)methanone-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenolic hydroxyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Hydroxyphenyl)(phenyl)methanone-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and compounds with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)(phenyl)methanone-d5 is primarily related to its role as a tracer or labeled compound. The presence of deuterium atoms allows researchers to track the compound’s behavior in various systems using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This enables the study of molecular targets and pathways involved in the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxyphenyl)(phenyl)methanone: The non-deuterated version of the compound.
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone: A brominated derivative with different reactivity and properties.
4-Hydroxybenzophenone: A structurally similar compound with a hydroxyl group at the para position.
Uniqueness
(4-Hydroxyphenyl)(phenyl)methanone-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in analytical studies. This makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .
Properties
Molecular Formula |
C13H10O2 |
|---|---|
Molecular Weight |
203.25 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |
InChI |
InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H/i1D,2D,3D,4D,5D |
InChI Key |
NPFYZDNDJHZQKY-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C(C=C2)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


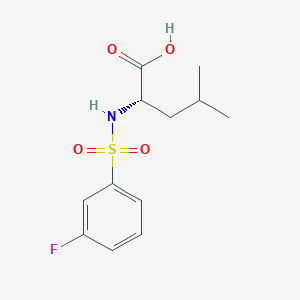
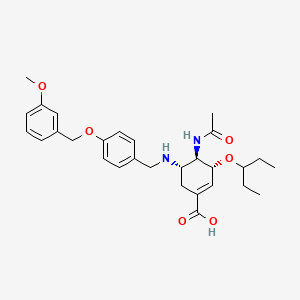
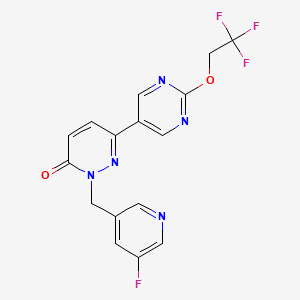
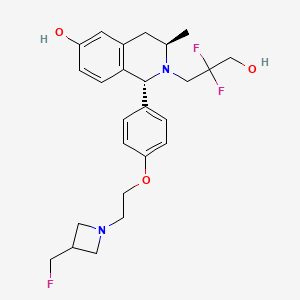
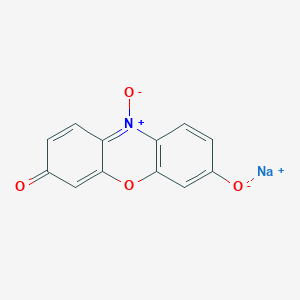
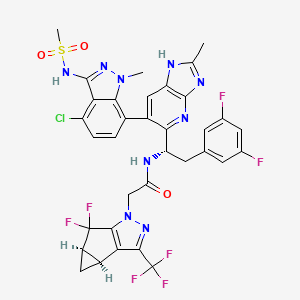
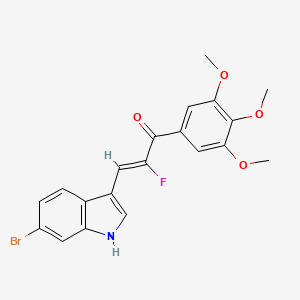
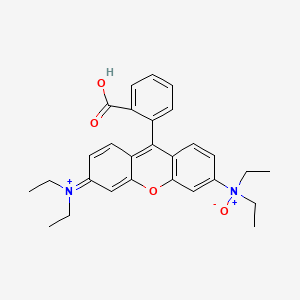
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)
![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)

![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
